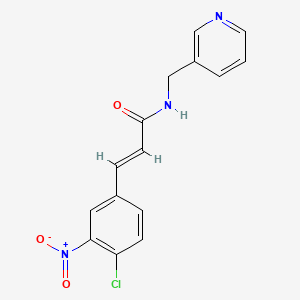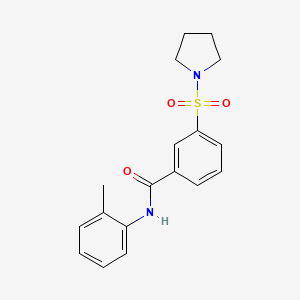
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide exerts its effects through the inhibition of various enzymes, including COX-2. COX-2 is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins and hence reduces inflammation. This compound has also been shown to inhibit the activity of several other enzymes involved in cancer growth, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and enhancing the activity of chemotherapy drugs. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in various diseases, including cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has several advantages in lab experiments, including its ability to inhibit the activity of several enzymes involved in various diseases. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide research, including further studies to determine its safety and efficacy in humans, the development of new synthesis methods to improve its yield and purity, and the identification of new therapeutic applications for this compound. Additionally, the development of new this compound derivatives with improved activity and selectivity could lead to the development of more effective therapeutic agents.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with phenylthioacetic acid, followed by the addition of thionyl chloride and subsequent reaction with 3-aminopropanoic acid. The final product is obtained through the addition of acetic anhydride and triethylamine.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has been widely studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells and enhance the activity of chemotherapy drugs.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-13-10-11(6-7-14(13)17)18-15(19)8-9-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBOEBUYVMLJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)

![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)

![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)

![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)

![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)



